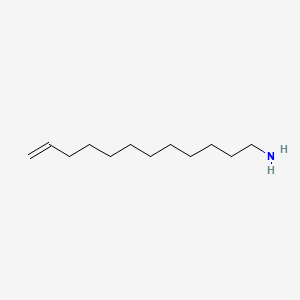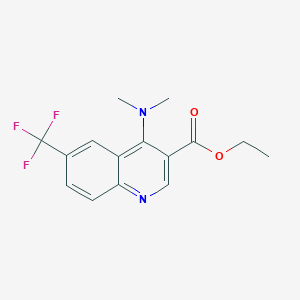
Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle est un dérivé de la quinoléine connu pour sa structure chimique unique et ses propriétés. Ce composé est caractérisé par la présence d'un groupe diméthylamino, d'un groupe trifluorométhyl et d'un groupe ester éthylique liés au cycle quinoléique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle implique généralement un processus en plusieurs étapes. Une méthode courante est la synthèse de Skraup, qui commence par l'addition de Michael (1,4-) de l'azote de l'aniline au propénal, suivie d'une substitution aromatique électrophile, d'une déshydratation et d'une oxydation pour former le cycle quinoléique
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec optimisation du rendement et de la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie, peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de dihydroquinoléine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le cycle quinoléique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que les réactions de substitution peuvent produire une large gamme de dérivés de quinoléine fonctionnalisés.
Applications De Recherche Scientifique
Le 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de quinoléine plus complexes.
Biologie : La structure unique du composé en fait un outil précieux pour l'étude des processus biologiques et des interactions.
Industrie : Le composé est utilisé dans le développement de matériaux présentant des propriétés spécifiques, telles que la fluorescence et la conductivité.
Mécanisme d'action
Le mécanisme d'action du 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle implique son interaction avec des cibles et des voies moléculaires. Les groupes diméthylamino et trifluorométhyl peuvent améliorer l'affinité de liaison du composé à des protéines ou des enzymes spécifiques, influençant ainsi leur activité. La structure cyclique de la quinoléine permet des interactions avec les acides nucléiques et d'autres biomolécules, affectant potentiellement les processus cellulaires.
Mécanisme D'action
The mechanism of action of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The dimethylamino and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The quinoline ring structure allows for interactions with nucleic acids and other biomolecules, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Le 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la quinoléine, tels que :
4-(diméthylamino)-8-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle : Structure similaire mais avec des motifs de substitution différents, conduisant à des variations de réactivité et d'applications.
2,4-bis((E)-styryl)quinoléine-3-carboxylate : Un nouveau dérivé présentant une activité antitumorale, mettant en évidence la polyvalence des composés de la quinoléine en chimie médicinale.
Le caractère unique du 4-(diméthylamino)-6-(trifluorométhyl)quinoléine-3-carboxylate d'éthyle réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H15F3N2O2 |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
HPMPKSOXCZWNLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
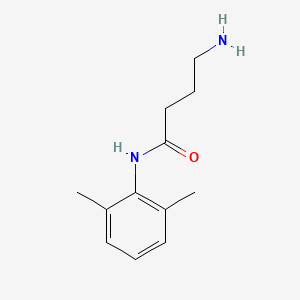
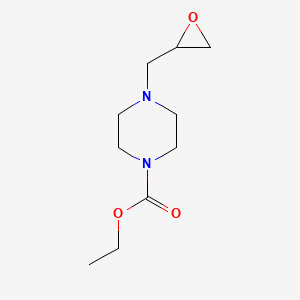

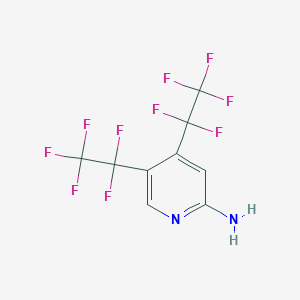


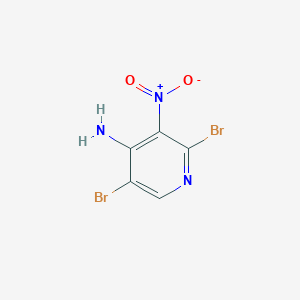
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)

